1H NMR and 13C NMR spectrum of 2-Chloro-3,4-dimethyl-5-nitropyridine
1H NMR and 13C NMR spectrum of 2-Chloro-3,4-dimethyl-5-nitropyridine
Comprehensive Spectral Elucidation of 2-Chloro-3,4-dimethyl-5-nitropyridine: 1 H and 13 C NMR Analysis
Executive Summary
2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) [1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of the competing electronic effects exerted by its diverse substituents. This technical guide provides a predictive, causality-driven framework for assigning the 1 H and 13 C NMR spectra of this compound, alongside a self-validating experimental protocol for accurate data acquisition.
Structural Architecture & Electronic Theory
The structural elucidation of substituted pyridines relies on deciphering the perturbations in the aromatic ring current caused by functional groups [2]. 2-Chloro-3,4-dimethyl-5-nitropyridine presents a complex electronic environment due to the presence of four distinct substituents on the electron-deficient pyridine core:
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Pyridine Core (N1): Naturally electron-withdrawing, deshielding the α (C2, C6) and γ (C4) positions.
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C2-Chloro (-Cl): Exerts a strong inductive withdrawing effect (-I), deshielding the adjacent C2 carbon. However, its weak resonance donating (+R) effect slightly shields the para position (C5), though this is overpowered by the nitro group.
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C5-Nitro (-NO 2 ): A potent inductive (-I) and resonance (-R) withdrawing group. It acts as a powerful deshielding agent, drastically shifting the signals of adjacent protons and carbons downfield.
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C3 & C4-Dimethyl (-CH 3 ): Weak inductive donors (+I) that provide localized shielding via hyperconjugation. Steric crowding between these adjacent methyls also influences their rotational dynamics and chemical shifts.
Understanding these competing vectors is critical. The dominant force in this molecule is the C5-nitro group, which heavily skews the electron density away from the C6 and C4 positions [3].
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 2-Chloro-3,4-dimethyl-5-nitropyridine is relatively simple in terms of multiplicity (comprising only singlets due to the lack of adjacent protons) but requires careful chemical shift analysis to differentiate the methyl groups.
Causality of Chemical Shifts
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The Aromatic Proton (H-6): The base chemical shift for a pyridine α -proton is ~8.5 ppm. In this molecule, H-6 is flanked by the electronegative pyridine nitrogen and the strongly electron-withdrawing C5-nitro group. The combined deshielding effect pushes this signal significantly downfield to the 8.80 – 9.20 ppm range. Because there are no adjacent protons on C5, it appears as a sharp singlet.
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The Methyl Protons (C4-CH 3 vs. C3-CH 3 ): Both methyl groups will appear as 3H singlets in the aliphatic region (~2.3 – 2.6 ppm). To differentiate them, we must look at their neighbors. The C4-methyl is ortho to the powerfully deshielding nitro group, whereas the C3-methyl is ortho to the less deshielding chlorine atom. Consequently, the C4-methyl protons experience a greater loss of electron density and resonate further downfield than the C3-methyl protons.
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Electronic Justification |
| 8.80 - 9.20 | Singlet (s) | 1H | H-6 (Aromatic) | Highly deshielded by adjacent N and ortho -NO 2 group. |
| 2.50 - 2.65 | Singlet (s) | 3H | C4-CH 3 | Deshielded by ortho -NO 2 group. |
| 2.35 - 2.45 | Singlet (s) | 3H | C3-CH 3 | Shielded relative to C4-Me; adjacent to -Cl and C4-Me. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum will display seven distinct carbon environments (five aromatic, two aliphatic). The assignment relies heavily on the inductive effects of the directly attached heteroatoms [4].
Causality of Chemical Shifts
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C-2 & C-6: Both are adjacent to the pyridine nitrogen, inherently placing them downfield (>145 ppm). C-2 is directly attached to the electronegative chlorine, while C-6 is attached to a proton but strongly influenced by the adjacent nitro group.
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C-5 (C-NO 2 ): The direct attachment of the nitro group generally places this carbon in the 140-145 ppm range.
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C-3 & C-4: These are the most shielded aromatic carbons due to the electron-donating (+I) nature of the attached methyl groups. C-3 will be the most upfield aromatic signal (~132-136 ppm).
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
| Shift ( δ , ppm) | Type | Assignment | Structural Context |
| 148.0 - 152.0 | Quaternary (C) | C-2 | Attached to -Cl, adjacent to N. |
| 145.0 - 148.0 | Methine (CH) | C-6 | Attached to H, adjacent to N and -NO 2 . |
| 145.0 - 150.0 | Quaternary (C) | C-4 | Attached to -CH 3 , influenced by -NO 2 . |
| 142.0 - 145.0 | Quaternary (C) | C-5 | Directly attached to -NO 2 . |
| 132.0 - 136.0 | Quaternary (C) | C-3 | Attached to -CH 3 , shielded relative to C-4. |
| 16.0 - 18.0 | Primary (CH 3 ) | C4-CH 3 | Aliphatic methyl carbon. |
| 15.0 - 17.0 | Primary (CH 3 ) | C3-CH 3 | Aliphatic methyl carbon. |
Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity spectral data, the following self-validating methodology must be employed.
Step 1: Sample Preparation
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Weighing: Accurately weigh 10–15 mg of 2-Chloro-3,4-dimethyl-5-nitropyridine for 1 H NMR (or 30–50 mg for 13 C NMR) into a clean glass vial.
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Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl 3 is selected for its lack of protic interference and excellent solvating power for halogenated pyridines.
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Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4-5 cm to optimize magnetic shimming.
Step 2: Instrument Calibration & Tuning
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Locking: Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl 3 solvent.
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Tuning & Matching: Automatically or manually tune and match the probe to the 1 H and 13 C frequencies to maximize signal transfer efficiency.
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Shimming: Perform gradient shimming (Z1, Z2, Z3, Z4) to achieve a homogenous magnetic field, ensuring sharp, symmetrical peaks.
Step 3: Acquisition Parameters
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1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds to allow full longitudinal relaxation. Acquire 16 scans (NS) with a spectral width of 20 ppm.
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13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0–3.0 seconds. Rationale: Quaternary carbons (C2, C3, C4, C5) lack attached protons for dipole-dipole relaxation and require longer D1 times to prevent signal saturation. Acquire 512–1024 scans depending on sample concentration.
Step 4: Data Processing
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Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance the signal-to-noise ratio.
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Perform Fourier Transformation (FT).
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Apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive.
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Perform baseline correction and calibrate the TMS singlet exactly to 0.00 ppm.
Logical Workflow for Spectral Assignment
The following diagram maps the analytical decision tree for assigning the NMR spectra of highly substituted pyridines.
Caption: Logical decision tree for the NMR spectral acquisition and assignment of substituted pyridines.


